4-(Butyrylamino)benzoic acid

Lipophilicity ADME Medicinal Chemistry

4-(Butyrylamino)benzoic acid (CAS 99855-49-9) is a para-substituted acylamino benzoic acid derivative with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol. It functions primarily as a pharmaceutical intermediate and a versatile building block in medicinal chemistry.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 99855-49-9
Cat. No. B1275958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Butyrylamino)benzoic acid
CAS99855-49-9
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C11H13NO3/c1-2-3-10(13)12-9-6-4-8(5-7-9)11(14)15/h4-7H,2-3H2,1H3,(H,12,13)(H,14,15)
InChIKeyMUILCOCVGKGNRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Butyrylamino)benzoic Acid (CAS 99855-49-9) – Procurement-Specification and Evidence-Based Differentiation Guide


4-(Butyrylamino)benzoic acid (CAS 99855-49-9) is a para-substituted acylamino benzoic acid derivative with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol [1]. It functions primarily as a pharmaceutical intermediate and a versatile building block in medicinal chemistry . Its physicochemical profile, defined by a butyryl side chain, creates a distinct property cluster—spanning lipophilicity, thermal behavior, and solubility—that sets it apart from shorter-chain acylamino analogs. This guide provides procurement-ready, comparator-anchored quantitative evidence for selecting this specific compound over its closest in-class alternatives.

Why 4-(Butyrylamino)benzoic Acid Cannot Be Freely Substituted by Other 4-Acylamino Benzoic Acids


Within the 4-acylamino benzoic acid series, a simple change in the N-acyl chain length (e.g., from acetyl to propionyl to butyryl) triggers a non-linear shift in key molecular properties. This shift is not a trivial extension but a critical alteration that impacts drug-likeness and synthetic utility. The butyryl derivative exhibits a markedly different lipophilicity, thermal stability, and solubility profile compared to its acetyl and propionyl counterparts . These differences directly influence membrane permeability, formulation characteristics, and reaction work-up procedures. Therefore, treating these analogs as interchangeable can compromise experimental reproducibility and downstream biological outcomes . The following quantitative evidence guide is provided to de-risk your procurement decision.

4-(Butyrylamino)benzoic Acid: Quantitative Differentiation Evidence Against Its Closest Analogs


Lipophilicity (LogP) Profile: The Butyryl Chain Delivers Optimal Drug-Like LogP for Membrane Permeability

4-(Butyrylamino)benzoic acid possesses a LogP of 2.20, which is ideally positioned within the optimal drug-like lipophilicity range (LogP 1–3). This represents a 0.39-unit increase over the propionyl analog (LogP 1.81) and a substantial 0.90-unit increase over the acetyl analog (XLogP3 1.3) [1]. This incremental lipophilicity is critical for enhancing passive membrane permeability without incurring the solubility and toxicity penalties associated with highly lipophilic compounds.

Lipophilicity ADME Medicinal Chemistry

Thermal Processing Advantage: The 120°C Lower Melting Point Simplifies Formulation and Handling

The melting point of 4-(Butyrylamino)benzoic acid is reported as 134–139°C, which is significantly lower—by approximately 120°C—than that of its acetyl analog, which melts with decomposition at 259–262°C . This lower melting point facilitates melt-based formulation techniques and simplifies handling during solid-dispersion or hot-melt extrusion processes, where high temperatures can degrade thermally sensitive compounds.

Thermal Properties Formulation Process Chemistry

Solubility Profile Differentiation: Enhanced Organic Solvent Solubility for Improved Reaction Work-Up

4-(Butyrylamino)benzoic acid exhibits high solubility in ethanol and dimethyl sulfoxide (DMSO) and is soluble in hot water, while being only slightly soluble in ether . In contrast, the acetyl analog has a reported aqueous solubility of <0.1 g/100 mL at 21°C, classifying it as practically insoluble in water . This differential solubility profile ensures more efficient extraction, washing, and recrystallization workflows, directly impacting synthetic throughput and purity outcomes.

Solubility Synthetic Chemistry Purification

Synthetic Versatility: A Privileged Intermediate for Telmisartan-Related Impurity Synthesis

The butyrylamino scaffold is a key structural motif in several telmisartan impurities, such as Telmisartan Impurity 26 and Impurity 31, which are methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate derivatives . This positions 4-(butyrylamino)benzoic acid as a direct synthetic precursor for these specific reference standards. While other acylamino benzoic acids (e.g., acetyl or propionyl) could theoretically be used, they would yield different regioisomeric or chain-length impurities that do not match the official pharmacopoeial impurity profiles for telmisartan, thus failing to serve as authentic reference materials.

Synthetic Intermediate Drug Impurity Profiling Pharmaceutical Analysis

Optimal Procurement Scenarios for 4-(Butyrylamino)benzoic Acid Based on Quantitative Differentiators


Lead Optimization Programs Requiring a Balanced LogP (2.20) for CNS or Cellular Permeability

When a medicinal chemistry program needs an intermediate LogP value to optimize passive membrane permeability, 4-(butyrylamino)benzoic acid is the rational choice. Its LogP of 2.20 falls within the ideal range for oral drug-like space and avoids the excessive polarity of the acetyl analog (LogP 1.3) or the sub-optimal lipophilicity of the propionyl derivative (LogP 1.81) . Procuring this specific analog can prevent the need for additional prodrug or formulation strategies to compensate for poor intrinsic permeability.

Hot-Melt Extrusion or Solid Dispersion Formulation Requiring a Low-Melting Active Scaffold

Formulation scientists seeking to employ hot-melt extrusion (HME) or melt-based solid dispersion techniques will benefit from the 134–139°C melting point of this compound, which is approximately 120°C lower than that of the acetyl analog (259–262°C) . This thermal advantage reduces processing temperatures, minimizes the risk of thermal degradation of co-excipients or the API itself, and lowers energy consumption, making it a more process-friendly intermediate for early-stage formulation development.

Synthesis and Supply of Telmisartan Impurity Reference Standards for ANDA Submissions

For analytical CROs and generic pharmaceutical companies developing Abbreviated New Drug Applications (ANDAs) for telmisartan, 4-(butyrylamino)benzoic acid is an essential starting material. It serves as the direct precursor to several key telmisartan impurities, including Impurity 26 and Impurity 31, which are methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate derivatives . Using a different acylamino benzoic acid would generate a non-identical impurity, failing to meet the structural identity requirements of regulatory reference standards. Procuring this compound ensures the synthesis of authentic, pharmacopoeia-relevant impurity markers.

Synthetic Route Scouting Where Organic Solvent Compatibility and Aqueous Work-Up Efficiency Are Critical

Process chemists developing scalable synthetic routes will find the differential solubility profile of 4-(butyrylamino)benzoic acid advantageous. Its high solubility in ethanol and DMSO and its solubility in hot water contrast sharply with the acetyl analog's very poor aqueous solubility (<0.1 g/100 mL) . This property profile facilitates more efficient liquid-liquid extractions, reduces emulsion formation during aqueous work-up, and enables direct crystallization from hot water, ultimately leading to higher throughput and purity in multi-step syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Butyrylamino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.